molecular formula C16H16O3 B8547687 3,4-Dimethoxy-2-phenylacetophenone

3,4-Dimethoxy-2-phenylacetophenone

Cat. No. B8547687
M. Wt: 256.30 g/mol
InChI Key: WPVHTWVXVUQLAG-UHFFFAOYSA-N
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Patent
US05124337

Procedure details

Combine 3.9 g of oxalyl chloride, 2.0 g of 3,4-dimethoxyphenylacetic acid and 50 mL of benzene and stir the mixture at 60° C. for 2.5 h. Remove the excess oxalyl chloride by distillation and concentrate the solution to a volume of 20 mL. Cool the solution to room temperature and add slowly to a suspension of anhydrous aluminium chloride (1.6 g) in 300 mL of benzene over 12 h. Stir the reaction mixture for 6 h., pour into a mixture of ice and conc. hydrochloric acid, then extract with ethyl acetate. Dry the organic extract over Na2SO4, filter and concentrate the filtrate to a residue. Chromatograph the residue on silica gel using 3:7 ethyl acetate/hexane to give 847 mg of α-(3,4-dimethoxyphenyl)-acetophenone. 1H NMR (CDCl3): δ8.1-7.98 (2H, m); 7.62-7.4 (3H, m); 6.76-6.9 (3H, m); 4.24 (2H, s); 3.85 (6H, s).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2](Cl)=O.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18]([OH:20])=O)[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH2:17][C:18]([C:2]2[CH:1]=[CH:13][CH:14]=[CH:9][CH:10]=2)=[O:20])[CH:12]=[CH:13][C:14]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 6 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the excess oxalyl chloride
DISTILLATION
Type
DISTILLATION
Details
by distillation
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution to a volume of 20 mL
ADDITION
Type
ADDITION
Details
add slowly to a suspension of anhydrous aluminium chloride (1.6 g) in 300 mL of benzene over 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
pour into a mixture of ice and conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
organic extract over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to a residue

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 847 mg
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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